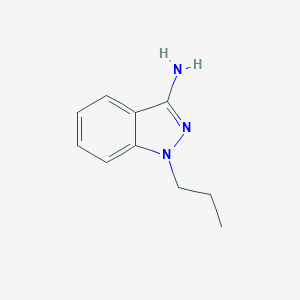

1-Propyl-1H-indazol-3-amine

描述

Significance of Indazole Heterocycles in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in the field of medicinal chemistry. nih.gov While derivatives of indazole are not commonly found in nature, synthetic compounds incorporating this scaffold have demonstrated a vast array of pharmacological activities. nih.gov This has led to significant interest from researchers in developing novel synthetic methodologies and exploring the therapeutic potential of indazole-based molecules. austinpublishinggroup.comingentaconnect.com

The versatility of the indazole nucleus allows it to serve as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. Consequently, indazole derivatives have been successfully developed into drugs with diverse clinical applications. researchgate.net The wide spectrum of biological activities associated with the indazole scaffold includes anti-tumor, anti-inflammatory, antimicrobial, antiviral, anti-HIV, antihypertensive, and analgesic properties. nih.govresearchgate.netclockss.org Several FDA-approved drugs contain the indazole core, underscoring its therapeutic relevance. Examples include Niraparib, an anti-cancer agent, and Benzydamine, a non-steroidal anti-inflammatory drug. nih.govnih.gov The development of new methods for synthesizing and functionalizing the indazole core remains an active area of research, aiming to produce new chemical entities with improved efficacy and novel mechanisms of action. ingentaconnect.com

Overview of the 1H-Indazol-3-amine Core Structure and its Therapeutic Potential

Within the broader family of indazoles, the 1H-indazol-3-amine moiety represents a particularly valuable pharmacophore in drug discovery. This structure serves as a crucial intermediate or building block for the synthesis of more complex pharmaceutical agents, especially in the development of treatments for cancer and inflammatory diseases. chemimpex.com Its chemical stability and reactivity allow for diverse modifications, enabling the creation of tailored molecules for specific biological targets. chemimpex.com

Research has demonstrated that the 1H-indazol-3-amine structure is an effective "hinge-binding" fragment. nih.gov This is particularly relevant in the design of kinase inhibitors, a major class of anti-cancer drugs. For example, in the multi-kinase inhibitor Linifanib, the 1H-indazol-3-amine core effectively binds to the hinge region of the target tyrosine kinase. nih.gov This interaction is critical for the drug's inhibitory activity. Similarly, the amide derivative of this core in the drug Entrectinib plays a crucial role in its anti-tumor effects. nih.gov The proven success of this scaffold in marketed and clinical-trial drugs has motivated extensive research into further structural modifications of the 1H-indazol-3-amine framework to discover new potential therapeutic agents. nih.gov

The subject of this article, 1-Propyl-1H-indazol-3-amine , is a specific derivative of this important core structure. While detailed public research on this individual compound is not extensive, its chemical identity is confirmed with a CAS Registry Number of 108552-99-4 and a molecular weight of 175.23 g/mol . sigmaaldrich.com The presence of the propyl group at the N1 position of the indazole ring modifies the parent molecule's physicochemical properties, such as its lipophilicity, which can influence its biological behavior. The primary utility of this compound in research appears to be as a specialized building block for the synthesis of more complex molecules. An example is its use in creating derivatives like 4-cyano-N-[(1-propyl-1H-indazol-3-yl)methyl]benzamide, a compound investigated for its potential in antiviral and cancer-related therapeutic areas. chemdiv.com

Research Data on Parent and Derivative Compounds

To provide context for the chemical and potential therapeutic properties of this compound, the following tables detail the properties of its parent scaffold, 1H-Indazol-3-amine, and a known synthetic derivative.

Table 1: Physicochemical Properties of 1H-Indazol-3-amine

This table outlines the computed and experimental properties of the parent compound, 1H-Indazol-3-amine.

| Property | Value | Source |

| IUPAC Name | 1H-indazol-3-amine | nih.gov |

| CAS Number | 874-05-5 | nih.gov |

| Molecular Formula | C₇H₇N₃ | nih.gov |

| Molecular Weight | 133.15 g/mol | nih.gov |

| Melting Point | 156-157 °C | chemsrc.com |

| Boiling Point | 376.6±15.0 °C at 760 mmHg | chemsrc.com |

| XLogP3-AA | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Polar Surface Area | 54.7 Ų | nih.gov |

Table 2: Properties of a this compound Derivative

This table details the properties of 4-cyano-N-[(1-propyl-1H-indazol-3-yl)methyl]benzamide, a derivative synthesized from the this compound scaffold.

| Property | Value | Source |

| Compound Name | 4-cyano-N-[(1-propyl-1H-indazol-3-yl)methyl]benzamide | chemdiv.com |

| Molecular Formula | C₁₉H₁₈N₄O | chemdiv.com |

| Molecular Weight | 318.38 g/mol | chemdiv.com |

| LogP | 2.916 | chemdiv.com |

| Hydrogen Bond Donor Count | 1 | chemdiv.com |

| Hydrogen Bond Acceptor Count | 4 | chemdiv.com |

| Rotatable Bond Count | 7 | chemdiv.com |

| Research Area | Antiviral, Cancer, Immune System | chemdiv.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDCEYSYGFYJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547787 | |

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108552-99-4 | |

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propyl 1h Indazol 3 Amine and Analogous Indazole Derivatives

Strategies for the Construction of the 1H-Indazol-3-amine Ring System

The formation of the core 1H-indazol-3-amine ring is a critical first step, and several reliable methods have been established. A common and effective approach involves the reaction of ortho-halobenzonitriles with hydrazine (B178648). For example, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate (B1144303) to produce 5-bromo-1H-indazol-3-amine in high yield within a short reaction time. nih.gov This method is a practical and efficient alternative to other synthetic routes. rsc.org

Another powerful strategy is the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This two-step process is versatile and allows for the synthesis of a variety of substituted 3-aminoindazoles, overcoming some limitations of traditional SNAr reactions. organic-chemistry.org The reaction is scalable and provides access to valuable 3-aminoindazole scaffolds. organic-chemistry.org

Reductive cyclization of 2-nitrobenzonitriles or related precursors also provides a viable pathway to the indazole ring. For instance, organophosphorus-mediated reductive cyclization of substituted benzamidines, derived from 2-nitrobenzonitriles, can construct 3-amino-2H-indazoles. mdpi.com Similarly, a tin(II) chloride-mediated reductive cyclization of α-perfluoroalkylated benzylamines, prepared from 2-nitrobenzaldehydes, can yield 3-perfluoroalkylated-2H-indazoles. mdpi.com

More recent advancements include N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which provides access to all three tautomeric forms of indazoles. organic-chemistry.org Additionally, 1,3-dipolar cycloaddition reactions of α-diazomethylphosphonates with arynes offer an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org

| Starting Material | Reagents/Catalysts | Key Transformation | Resulting Product |

| 2-Halobenzonitrile | Hydrazine Hydrate | Nucleophilic Aromatic Substitution/Cyclization | 1H-Indazol-3-amine |

| 2-Bromobenzonitrile | Pd(OAc)₂, BINAP, Cs₂CO₃; then p-TsOH | Palladium-catalyzed N-arylation/Cyclization | Substituted 1H-Indazol-3-amine |

| 2-Nitrobenzonitrile derivative | Organophosphorus reagent or SnCl₂ | Reductive Cyclization | 3-Amino-2H-indazole or 3-Perfluoroalkyl-2H-indazole |

| 2-Aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ | N-N Bond-Forming Oxidative Cyclization | Indazole |

| α-Diazomethylphosphonate & Aryne | CsF or TBAF | 1,3-Dipolar Cycloaddition | 3-Substituted-1H-indazole |

Regioselective N1-Propylation and Alkylation Approaches

With the 1H-indazol-3-amine core in hand, the next crucial step is the regioselective introduction of a propyl group at the N1 position. Direct alkylation of the indazole ring can often lead to a mixture of N1 and N2 isomers. The outcome of such reactions is highly dependent on the reaction conditions.

To achieve selective N1-alkylation, a common strategy involves the use of a suitable base and solvent combination. For instance, the alkylation of 4-nitro-1H-indazole can be directed to the N1 position, which is a key step in the synthesis of urea-based N-1-(2-aminoethylindazoles). sci-hub.se

A more controlled approach involves the selective N-1 alkylation of hydrazone intermediates before the cyclization step. organic-chemistry.org This method allows for the synthesis of N-1-substituted 3-aminoindazoles without the need for protection and deprotection sequences on the final indazole ring. organic-chemistry.org

Functionalization and Derivatization at the C3-Amine Position

The C3-amino group of 1-propyl-1H-indazol-3-amine is a versatile handle for introducing a wide array of functional groups, which is essential for developing new therapeutic agents.

Acylation is a frequently used transformation. The C3-amine can be readily acylated with acid chlorides or anhydrides. For example, reaction with chloroacetic anhydride (B1165640) under basic conditions yields the corresponding N-(1-propyl-1H-indazol-3-yl)acetamide derivative. nih.gov This can be a precursor for further derivatization. nih.gov The coupling of 1H-indazole-3-carboxylic acid with various amines using coupling agents like HOBT and EDC also leads to a diverse set of carboxamides. derpharmachemica.com

Formation of Fused Heterocyclic Systems is another important derivatization strategy. 3-Aminoindazoles can undergo cyclocondensation reactions with various carbonyl compounds to construct fused ring systems. mdpi.com For instance, reaction with ethyl 4,4,4-trifluoroacetoacetate in a methanol/phosphoric acid mixture leads to the formation of trifluoromethylated pyrimido[1,2-b]indazoles. mdpi.com Visible-light-driven three-component cyclization of 3-aminoindazoles, enaminones, and bromodifluoroacetic acid derivatives provides direct access to other pyrimido[1,2-b]indazole derivatives. acs.org

| Reaction Type | Reagents | Resulting Functional Group/Scaffold |

| Acylation | Chloroacetic anhydride, Na₂CO₃ | N-(Indazol-3-yl)acetamide |

| Amide Coupling | Carboxylic acid, HOBT, EDC, TEA, Amine | 1H-Indazole-3-carboxamide |

| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, MeOH/H₃PO₄ | Pyrimido[1,2-b]indazol-4(1H)-one |

| Multicomponent Cyclization | Enaminone, Bromodifluoroacetic acid derivative, Visible light | Pyrimido[1,2-b]indazole |

Catalytic Reactions and Advanced Synthetic Transformations for Indazole Scaffold Modification

Modern catalytic methods have significantly broadened the scope of modifications possible on the indazole ring system, allowing for precise and efficient functionalization.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents onto the indazole core. For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters using a palladium catalyst like PdCl₂(dppf)₂ to yield 5-aryl-1H-indazol-3-amines. nih.gov This reaction is crucial for building molecular complexity. nih.gov The resulting arylated pyrimido[1,2-b]indazoles can also undergo further Suzuki-Miyaura coupling. mdpi.com

Intramolecular C-N bond formation catalyzed by palladium is another key transformation in the synthesis of the indazole ring itself, particularly in the cyclization of ortho-bromo tosylhydrazones. researchgate.net

Advanced cyclization strategies continue to be developed. For instance, a tandem abnormal Staudinger/aza-Wittig/isomerization reaction sequence has been used to create 1,2,4-triazino[2,3-b]-indazol-3-amine derivatives. clockss.org

| Reaction Type | Catalyst/Reagents | Position of Modification | Bond Formed |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)₂, Cs₂CO₃, Boronic acid ester | C5 | C-C |

| Intramolecular Cyclization | Palladium catalyst, Base | Forms the indazole ring | C-N |

Structure Activity Relationship Sar Studies of 1 Propyl 1h Indazol 3 Amine Analogs

Influence of N1-Alkyl Substituents on Biological Activity

The substituent at the N1-position of the indazole ring is critical in defining the biological profile of its derivatives. The nature of the N1-alkyl group can significantly impact binding affinity and functional activity, often by influencing the orientation of the molecule within a biological target's binding site.

Studies have shown that the N1-position is highly sensitive to substitution. For instance, in the development of indazole-based arylsulfonamides as CC-chemokine receptor 4 (CCR4) antagonists, replacing a small methyl group (N1-Me) with a larger benzyl (B1604629) group led to analogs with increased potency. acs.org Specifically, N1 meta-substituted benzyl groups possessing an α-amino-3-[(methylamino)acyl] moiety were identified as the most potent N1-substituents in this series. acs.org This highlights that both the size and the specific functional groups of the N1-substituent are key determinants of activity.

The regioselectivity of N-alkylation is a significant consideration, as the corresponding N2-alkylated isomer often exhibits different or no activity. austinpublishinggroup.com For example, the soluble guanylate cyclase (sGC) stimulator YC-1, which is a 1-benzyl-3-substituted indazole, shows potent biological effects, whereas its corresponding 2-benzyl isomer is inactive. austinpublishinggroup.com Synthetic strategies often need to be optimized to favor the formation of the desired N1-regioisomer over the N2-isomer. nih.govbeilstein-journals.orgresearchgate.net The choice of base and solvent can influence the regiochemical outcome of N-alkylation. nih.govresearchgate.net

Furthermore, in the context of EZH1/EZH2 inhibitors, it was observed that various substituents at the N-1 position of the indazole ring had a more pronounced effect on EZH1 potency compared to EZH2 potency, indicating a role for this position in determining selectivity between related enzyme isoforms. mdpi.comnih.gov

| Analog Series | N1-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| CCR4 Antagonists | Benzyl | Increased potency compared to Methyl | acs.org |

| sGC Stimulators (YC-1) | Benzyl (N1) vs. Benzyl (N2) | N1-isomer is active; N2-isomer is inactive | austinpublishinggroup.com |

| EZH1/EZH2 Inhibitors | Various Alkyl/Aryl | Stronger influence on EZH1 potency than EZH2 | mdpi.comnih.gov |

Role of Modifications at the C3-Amine Moiety

The C3-amine group of the 1H-indazol-3-amine scaffold is a crucial interaction point for many biological targets and serves as a versatile handle for chemical modification. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases, making modifications at this position particularly impactful for designing enzyme inhibitors. mdpi.comnih.gov

Derivatization of the C3-amine to form amides or incorporate other functional groups has been a successful strategy. For example, converting the amine into a substituted carbohydrazide (B1668358) moiety at the C3 position was found to be critical for the inhibitory activity of a series of Bcr-Abl inhibitors. mdpi.com In another study, the introduction of mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3-position of indazole led to compounds with significant cytotoxic potential against cancer cell lines. mdpi.com Such modifications can enhance biological activity and improve properties like solubility. mdpi.comvulcanchem.com

The development of Entrectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, originated from a 3-amino-5-substituted indazole starting point. mdpi.comnih.gov The 1H-indazole-3-amide structure within Entrectinib plays a vital role in its potent antitumor activity. mdpi.comnih.gov This underscores the importance of the C3-amide linkage in establishing key interactions with the target protein.

| Target/Activity | C3-Modification | Key Finding | Reference |

|---|---|---|---|

| Bcr-Abl Inhibition | Substituted carbohydrazide | Crucial for strong inhibitory activity | mdpi.com |

| Antitumor Activity | Mercapto acetamide / Piperazine acetamide | Led to potent cytotoxic compounds | mdpi.com |

| ALK Inhibition (Entrectinib) | 3-Amide linkage | Critical for enhancing antitumor activity | nih.govmdpi.comnih.gov |

| FGFR Inhibition | N-ethylpiperazine derivatives | Improved enzyme inhibition | vulcanchem.com |

Impact of Substitutions on the Benzo-Fused Ring of the Indazole System

Modifications to the benzo-fused ring of the indazole core provide another avenue for optimizing the pharmacological properties of 1-propyl-1H-indazol-3-amine analogs. Substituents on this ring can modulate electronic properties, steric profile, and solubility, thereby influencing target engagement and pharmacokinetics.

The position of substitution on the benzene (B151609) ring is critical. For a series of indazole-based CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4-position were found to be the most potent, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org Among these, C6-substituted analogs were generally preferred. acs.org In contrast, for a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising lead. mdpi.com

Substitution at the C5-position has also been explored extensively. In one study targeting cancer cell lines, a 3,5-difluoro substituent on the C5-phenyl group resulted in superior activity compared to other fluoro-substituted or trifluoromethoxy-substituted analogs. nih.gov This indicates that specific electronic and steric features at this position can be fine-tuned to enhance potency. nih.gov The introduction of a nitro group at C5 has also been investigated for its effects on anti-inflammatory and anticancer activities. vulcanchem.com

The C7 position is also important. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic, demonstrating the utility of halogen substitutions at the C4 and C7 positions. chemrxiv.org

| Position | Substituent | Analog Series / Target | Observed Effect | Reference |

|---|---|---|---|---|

| C4 | Methoxy or Hydroxyl | CCR4 Antagonists | Most potent C4 substituents | acs.org |

| C5 | 3,5-difluorophenyl | Antitumor Agents | Highest anti-proliferative activity in series | nih.gov |

| C6 | 3-methoxyphenyl | FGFR1 Inhibitors | Identified as a promising inhibitor | mdpi.com |

| C6 | Nitrogen-containing rings (piperidine, piperazine) | EZH2 Inhibitors | Maintained high EZH2 potency while reducing EZH1 potency | nih.gov |

| C4, C7 | Chloro, Bromo | Lenacapavir Intermediate | Key substitutions for potent anti-HIV agent | chemrxiv.org |

Rational Design Principles for Optimized Biological Profiles

The development of potent and selective this compound analogs increasingly relies on rational design principles, which integrate computational methods with synthetic chemistry to guide the optimization process. These approaches aim to maximize desired biological activities while minimizing off-target effects.

Structure-based drug design is a powerful tool that utilizes the three-dimensional structure of a biological target. By understanding the molecular interactions between a ligand and its binding site, researchers can design novel derivatives with improved affinity and selectivity. nih.gov For example, molecular docking studies have been used to explore the SAR of indazole-based diarylurea derivatives targeting the c-kit receptor, guiding the design of more potent compounds. nih.gov Similarly, the design of FLT3 inhibitors involved using the indazole moiety as a hinge binder and employing docking studies to optimize interactions with key amino acid residues. tandfonline.com

Fragment-based approaches are also widely used. Fragment-led de novo design was successfully employed to discover novel 1H-indazole-based inhibitors of FGFR kinases. dntb.gov.ua This method involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Pharmacological and Biological Activities of 1 Propyl 1h Indazol 3 Amine Derivatives

Anticancer Potential

The indazole core is a recognized "privileged scaffold" in drug discovery, and its derivatives have shown considerable promise as anticancer agents. Research has focused on their ability to induce cancer cell death, inhibit key enzymes involved in cancer progression, and modulate the immune response to tumors.

In vitro Cytotoxic Efficacy against Cancer Cell Lines

A significant body of research has demonstrated the direct cytotoxic effects of 1-Propyl-1H-indazol-3-amine derivatives against a panel of human cancer cell lines. By employing molecular hybridization strategies, scientists have synthesized various series of these compounds and evaluated their ability to inhibit cancer cell growth using assays such as the MTT colorimetric assay. nih.gov

For instance, one study synthesized a series of piperazine-indazole derivatives and found that most exhibited significant antiproliferative activity, particularly against the K562 chronic myeloid leukemia cell line. nih.govnih.gov Compound 6o from this series was notably potent, with a 50% inhibitory concentration (IC₅₀) of 5.15 µM against K562 cells, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293), indicating a favorable selectivity profile. nih.govnih.gov Further investigations revealed that this compound could induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family proteins and the p53/MDM2 pathway. nih.govnih.gov

Other studies have explored indazole analogues of curcumin, which displayed cytotoxic activity against various cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal carcinoma). japsonline.com One such analogue, Compound 3b , was particularly effective against WiDr cells with an IC₅₀ of 27.20 μM and demonstrated high selectivity. japsonline.com Similarly, 6-substituted aminoindazole derivatives have been synthesized and tested, with some compounds showing considerable cytotoxicity towards A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC₅₀ values in the low micromolar range. rsc.org

Kinase Inhibitory Spectrum

The mechanism of anticancer action for many indazole derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Several marketed anticancer drugs, such as Pazopanib and Axitinib, are kinase inhibitors based on the indazole scaffold. nih.gov

Research has identified this compound derivatives as potent inhibitors of a range of kinases. For example, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in various cancers. mdpi.comtandfonline.com One study identified a derivative, compound 99 , as a highly potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM in enzymatic assays and 40.5 nM in cellular activity. mdpi.com Another derivative, compound 101 , also showed potent FGFR1 inhibition with an IC₅₀ of 69.1 nM. mdpi.com

Furthermore, derivatives of 1H-indazol-3-amine have been synthesized and evaluated for their activity against Bcr-Abl, the fusion protein kinase driving chronic myeloid leukemia. mdpi.comCompound 89 emerged as a promising inhibitor, with IC₅₀ values of 0.014 µM against wild-type Bcr-Abl and 0.45 µM against the drug-resistant T315I mutant, demonstrating potency comparable to the established drug Imatinib. mdpi.com The indazole structure is also a key component in Entrectinib, an inhibitor of anaplastic lymphoma kinase (ALK). nih.govmdpi.com

Immunomodulatory Effects

Beyond direct cytotoxicity and kinase inhibition, some indazole derivatives exhibit the ability to modulate the immune system, presenting another avenue for cancer therapy. A key target in this area is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. google.com Inhibiting HPK1 can enhance the body's own immune response against tumors. The disclosure of indazole compounds that modulate HPK1 activity highlights their potential use in immunotherapy for cancer treatment. google.com

Another immunomodulatory target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that suppresses the immune system within the tumor microenvironment. rsc.org Based on the structures of clinical IDO1 inhibitors, a series of 6-substituted aminoindazole derivatives were designed and synthesized. One of these compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , not only showed potent anti-proliferative activity against colorectal cancer cells (HCT116) but also significantly suppressed the expression of the IDO1 protein. rsc.org This dual action of direct anticancer and immunomodulatory effects makes such compounds highly promising for further development. rsc.org

Neuropharmacological Applications

The versatile chemical nature of the this compound scaffold has also led to its exploration for treating disorders of the central nervous system (CNS). Derivatives have been found to interact with key neurotransmitter receptors and exhibit properties relevant to antipsychotic and pain management therapies.

Central Nervous System Receptor Ligand Activity

Derivatives of this compound have been identified as potent ligands for several G-protein coupled receptors (GPCRs) in the CNS, which are the targets for many neuropsychiatric drugs. researchgate.netmdpi.com

Significant research has focused on their interaction with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the pathophysiology of schizophrenia and other psychiatric disorders. researchgate.netresearchgate.netnih.gov For example, the derivative N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) was identified as a multi-target ligand with affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. researchgate.netresearchgate.net Optimization of this lead structure yielded derivatives with varied receptor profiles, aiming for a more favorable balance for antipsychotic efficacy. researchgate.net

Other studies have discovered 1H-indazole-3-carboxamide derivatives as potent and selective antagonists of the serotonin 5-HT₄ receptor, with potential applications in modulating cognitive and gastrointestinal functions. researchgate.netacs.org Additionally, the indazole scaffold has been incorporated into ligands for cannabinoid receptors, specifically the CB1 receptor, which is involved in a wide range of physiological processes including mood, appetite, and pain sensation. google.com

Antipsychotic and Antinociceptive Properties

The receptor binding profiles of these indazole derivatives often translate into functional activity in preclinical models of psychosis and pain.

Compounds designed as multi-target ligands of dopamine and serotonin receptors have shown potential as atypical antipsychotics. researchgate.netnih.govgoogle.com The derivative D2AAK3 and its analogues demonstrated efficacy in animal models by reducing amphetamine-induced hyperactivity, a common screening test for antipsychotic drugs. researchgate.net The goal of this research is to develop antipsychotics that can treat the full spectrum of schizophrenia symptoms (positive, negative, and cognitive) with fewer side effects than current medications. researchgate.netnih.gov

In the realm of pain management, indazole derivatives have shown promise as analgesics. A study focusing on serotonin 5-HT₄ receptor antagonists identified two molecules, 11ab and 12g , which exhibited significant antinociceptive effects in animal models of pain. researchgate.netacs.org This suggests that targeting the 5-HT₄ receptor with indazole-based compounds could be a viable strategy for developing new pain therapies. researchgate.netacs.org Furthermore, the indazole derivative 7-nitroindazole (B13768) is known to produce antinociceptive effects, further cementing the potential of this chemical class in analgesia research. austinpublishinggroup.com

Anti-inflammatory and Immunomodulatory Effects

While various indazole derivatives are known to exhibit anti-inflammatory effects, often through mechanisms like COX inhibition, no studies specifically investigating these effects in this compound derivatives were found.

Other Emerging Biological Activities

Research into other biological activities for the specific this compound framework is not apparent in the current body of scientific literature. Broader research on 1H-indazole-3-amine derivatives has explored activities such as antitumor and antipsychotic effects. For example, derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their potential as anticancer agents. Another study focused on a complex derivative of 1H-indazole-3-carboxamide as a potential antipsychotic agent. However, these findings are not directly transferable to the 1-propyl substituted series.

Mechanistic Investigations of 1 Propyl 1h Indazol 3 Amine Action at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

Research into indazole derivatives has identified several key molecular targets, primarily within the families of protein kinases and G-protein coupled receptors (GPCRs). The versatility of the indazole scaffold allows for its incorporation into molecules that selectively interact with these critical cellular regulators. mdpi.comaustinpublishinggroup.com

Protein Kinases: Numerous indazole-based compounds have been developed as kinase inhibitors. google.com The 1H-indazole-3-amine moiety is particularly effective in binding to the hinge region of tyrosine kinases. nih.govmdpi.com Specific kinase targets identified for indazole derivatives include:

Tyrosine Kinases: Compounds like Linifanib utilize the 1H-indazole-3-amine structure to bind effectively to the kinase hinge region. nih.govmdpi.com

Bcr-Abl: A series of 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type Bcr-Abl and its T315I mutant, which is resistant to some standard therapies. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs): Fragment-led design has produced 1H-indazole-based derivatives that inhibit FGFR1-3. mdpi.com

Other Kinases: Patents have described 5-substituted indazoles as inhibitors of GSK-3, ROCK-1, ROCK-2, JAK2, and Cdc7, suggesting a broad range of potential targets. google.com

G-Protein Coupled Receptors (GPCRs): Indazole derivatives have also been engineered as multi-target ligands for aminergic GPCRs, which are crucial in neuroscience.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Derivatives of an N-(propyl)-1H-indazole-3-carboxamide have been identified as ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, positioning them as potential antipsychotic agents. researchgate.netnih.gov

CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, binding to an intracellular site on the receptor. acs.org

Elucidation of Binding Modes and Receptor Interactions

The binding of indazole derivatives to their molecular targets is often characterized by specific, high-affinity interactions. Molecular docking and X-ray crystallography studies have provided detailed insights into these binding modes.

For kinase inhibitors, the 1H-indazole-3-amine fragment typically forms crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif essential for ATP binding. nih.govmdpi.com This interaction mimics the adenine (B156593) portion of ATP, effectively blocking the enzyme's active site.

In the context of GPCRs, such as the dopamine D2 receptor, indazole-based ligands are predicted to form key electrostatic interactions. The protonatable nitrogen atom of a linked piperazine (B1678402) moiety can interact with a conserved aspartic acid residue (Asp 3.32) within the receptor's binding pocket. researchgate.net For allosteric CCR4 antagonists, studies suggest the presence of an important intramolecular interaction within the active conformation of the indazole sulfonamide ligand, which facilitates its binding to an intracellular site distinct from the natural ligand binding pocket. acs.org

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

By interacting with key molecular targets, indazole derivatives can significantly modulate critical cellular pathways, particularly those involved in cancer progression.

Apoptosis Induction: Several studies have demonstrated the pro-apoptotic effects of 1H-indazol-3-amine derivatives in cancer cells. For instance, a synthesized derivative, compound 6o, was shown to induce both early and late-stage apoptosis in chronic myeloid leukemia (K562) cells in a concentration-dependent manner. researchgate.net The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, compound 6o was also found to affect the cell cycle of K562 cells. researchgate.net While the specific phase of arrest was not detailed in the primary abstract, modulation of the p53 pathway is a common mechanism for inducing cell cycle arrest, typically at the G1/S or G2/M checkpoints, allowing time for DNA repair or for apoptosis to be initiated.

The table below summarizes the observed cellular effects of a representative 1H-indazole-3-amine derivative on a cancer cell line.

Table 1: Cellular Effects of Indazole Derivative 6o on K562 Cancer Cells

| Cellular Process | Observed Effect | Potential Molecular Pathway | Reference |

|---|---|---|---|

| Apoptosis | Induction of early and late apoptosis | Inhibition of Bcl-2 family members; Modulation of p53/MDM2 pathway | researchgate.net |

| Cell Cycle | Modulation of cell cycle progression | Modulation of p53/MDM2 pathway | researchgate.net |

Enzymatic Activity Modulation and Kinetic Analyses

The inhibitory activity of indazole derivatives against their target enzymes is often quantified using kinetic analyses, which provide crucial data on their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Studies on 1H-indazole-3-amine derivatives have reported significant inhibitory activities against various cancer cell lines, which are surrogates for the inhibition of underlying target enzymes. For example, compound 6o exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov This compound also showed selectivity, as its IC50 against a normal human embryonic kidney cell line (HEK-293) was significantly higher at 33.2 µM. nih.gov Another derivative, compound 5k, showed an even lower IC50 of 3.32 µM against the Hep-G2 liver cancer cell line. mdpi.com

More specific enzymatic assays have been performed on kinase targets. One 1H-indazol-3-amine derivative (compound 89) demonstrated potent inhibition of Bcr-Abl (wild-type) with an IC50 of 0.014 µM and the resistant Bcr-Abl T315I mutant with an IC50 of 0.45 µM. mdpi.com

The table below presents IC50 values for various indazole derivatives against different enzymes or cell lines, highlighting their inhibitory potency.

Table 2: Inhibitory Potency (IC50) of Selected Indazole Derivatives

| Compound | Target Cell Line / Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Compound 6o | HEK-293 (Normal Kidney Cell) | 33.2 | nih.gov |

| Compound 5k | Hep-G2 (Liver Cancer) | 3.32 | mdpi.com |

| Compound 89 | Bcr-AblWT (Kinase) | 0.014 | mdpi.com |

| Bcr-AblT315I (Mutant Kinase) | 0.45 | mdpi.com |

Computational Chemistry Approaches in the Study of 1 Propyl 1h Indazol 3 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 1-Propyl-1H-indazol-3-amine, might interact with a protein target.

Molecular docking simulations can predict the binding affinity and the specific orientation of this compound within the active site of a target protein. For instance, studies on related indazole derivatives have been conducted to predict their binding to various protein kinases, which are often implicated in cancer and inflammatory diseases. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the strength of the interaction. A lower docking score generally indicates a more favorable binding pose.

While specific docking studies on this compound are not extensively published, data from analogous indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) can provide insights. The docking scores for these related compounds can be used to estimate the potential binding affinity of this compound.

Table 1: Predicted Binding Affinities of Indazole Derivatives with FGFR1

| Compound | Predicted Binding Affinity (kcal/mol) |

| Indazole Derivative A | -9.5 |

| Indazole Derivative B | -8.7 |

| Indazole Derivative C | -8.2 |

| This compound (estimated) | -7.9 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds.

Beyond predicting binding affinity, molecular docking identifies the key amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex. For indazole derivatives, the 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinases. dntb.gov.ua

In studies of indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, docking models have revealed important interactions. The N2 atom of the indazole ring often forms a hydrogen bond with specific residues like Ser167. sigmaaldrich.com The aromatic part of the indazole can engage in pi-pi stacking with phenylalanine residues such as Phe226. sigmaaldrich.com It is plausible that this compound would exhibit similar interactions with key residues in its target proteins.

Table 2: Potential Key Interacting Residues for this compound in a Kinase Active Site

| Interaction Type | Amino Acid Residue | Atom(s) on this compound Involved |

| Hydrogen Bond | Glutamic Acid (Glu) | Amino group (-NH2) at position 3 |

| Hydrogen Bond | Leucine (Leu) | Nitrogen at position 2 of the indazole ring |

| Hydrophobic Interaction | Valine (Val), Alanine (Ala) | Propyl group at position 1 |

| Pi-Pi Stacking | Phenylalanine (Phe) | Indazole ring |

Note: This table presents a hypothetical interaction profile based on studies of similar indazole-based kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 2D and 3D-QSAR studies on 5-substituted indazole derivatives as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β) have highlighted several descriptors that are important for their inhibitory activity. innovareacademics.in These descriptors include topological parameters (T_C_N_5, T_2_N_0), the logarithm of the partition coefficient (SlogP), and electrostatic and hydrophobic fields. innovareacademics.in

For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the propyl chain or substitutions on the benzene (B151609) ring. The resulting models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. A study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing identified five essential descriptors through QSAR analysis. nih.govaboutscience.eu

Table 3: Relevant QSAR Descriptors for Indazole Derivatives

| Descriptor Type | Descriptor Name | Potential Influence on Activity |

| Topological | T_C_N_5 | Relates to the overall shape and branching of the molecule. |

| Electronic | Dipole Moment | Influences long-range interactions with the target protein. |

| Hydrophobic | SlogP | Affects membrane permeability and hydrophobic interactions in the binding pocket. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within the active site. |

Note: This table is based on general principles of QSAR and findings from studies on related indazole compounds.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based).

For instance, a ligand-based pharmacophore model developed for asymmetrical hexahydro-2H-indazole analogs as estrogen receptor alpha (ERα) inhibitors identified key features including one hydrophobic group, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idresearchgate.net Another study on tetrahydroindazole-based sigma-2 receptor ligands generated a five-point pharmacophore model consisting of three hydrophobic features, one positive ionizable group, and one aromatic ring feature. nih.gov

A pharmacophore model for this compound would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the N2 of the indazole), a hydrophobic feature (the propyl group), and an aromatic ring. This model could then be used for virtual screening of large compound libraries to identify new molecules with a similar pharmacophoric pattern and a high probability of binding to the same target.

Table 4: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Chemical Group |

| Hydrogen Bond Donor | 3-amino group |

| Hydrogen Bond Acceptor | N2 of the indazole ring |

| Aromatic Ring | Fused benzene ring |

| Hydrophobic Group | 1-propyl group |

Note: This table outlines a plausible pharmacophore model for the specified compound.

Metabolic Pathways and Biotransformation Studies of 1 Propyl 1h Indazol 3 Amine Derivatives

In Vitro Metabolic Stability and Metabolite Profiling

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. bioivt.com These assays typically utilize liver microsomes or hepatocytes from various species, including humans, to assess the extent of metabolism. bioivt.combdj.co.jp For indazole derivatives, such studies are crucial for identifying compounds with favorable pharmacokinetic properties.

Research on various 1H-indazole-3-amine derivatives has demonstrated a generally high resistance to metabolic transformation in human liver microsomes. For instance, a study on a series of indazole derivatives showed that several compounds exhibited metabolic stability percentages greater than 97% after incubation with human liver microsomes. researchgate.net This suggests a low rate of metabolism by phase I enzymes.

Metabolite profiling is conducted in parallel with stability assays to identify the chemical structures of metabolites. This is often achieved using advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov For some indazole-based synthetic cannabinoids, metabolite profiling in human hepatocytes has led to the identification of several metabolic products, primarily formed through oxidation and hydrolysis. researchgate.net

Table 1: Example of In Vitro Metabolic Stability of Selected Indazole Derivatives in Human Liver Microsomes (HLM)

| Compound | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Derivative A | 60 | 98.2 | > 60 | < 11.6 |

| Derivative B | 60 | 97.9 | > 60 | < 11.6 |

| Derivative C | 60 | 85.4 | 45.2 | 15.3 |

| Derivative D | 60 | 99.1 | > 60 | < 11.6 |

Note: Data presented is illustrative and based on findings for structurally related indazole derivatives.

Cytochrome P450-Mediated Biotransformations

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the phase I metabolism of a vast array of xenobiotics. nih.govnih.gov These enzymes are primarily located in the liver and are responsible for catalyzing oxidative, reductive, and hydrolytic reactions. nih.govmdpi.com The specific CYP isoforms involved in the metabolism of a compound determine its potential for drug-drug interactions and inter-individual variability in pharmacokinetics.

For compounds containing an amine group and an alkyl chain, such as 1-propyl-1H-indazol-3-amine, several CYP-mediated reactions are anticipated. These include:

N-dealkylation: The removal of the propyl group from the indazole ring.

Hydroxylation: The addition of a hydroxyl group to the propyl chain or the aromatic indazole ring.

N-oxidation: The oxidation of the amine group.

Studies on related compounds have implicated various CYP isoforms in their metabolism. For instance, the metabolism of many drugs is predominantly handled by CYP3A4, CYP2D6, CYP2C9, and CYP1A2. nih.gov The specific isoforms responsible for the biotransformation of this compound derivatives would need to be determined through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors.

Characterization of Metabolic Products

The unequivocal identification of metabolic products is essential for a complete understanding of a compound's biotransformation. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for the structural elucidation of metabolites.

In studies of indazole-containing synthetic cannabinoids, liquid chromatography-electrospray ionization-quadrupole time-of-flight-mass spectrometry (LC-ESI-Q-ToF-MS) has been instrumental in identifying metabolites. researchgate.net This technique provides accurate mass measurements, which allows for the determination of the elemental composition of metabolites, and fragmentation patterns that offer clues to their structure.

For example, a metabolite resulting from the hydroxylation of the propyl side chain of this compound would exhibit a mass shift of +16 Da compared to the parent compound. Subsequent tandem mass spectrometry (MS/MS) experiments would then be used to pinpoint the location of the hydroxyl group.

Correlation between Metabolism and Biological Fate

The metabolism of a compound is intrinsically linked to its biological fate, influencing its absorption, distribution, and excretion (ADME) properties. A high rate of metabolism generally leads to rapid clearance from the body and a shorter duration of action. Conversely, compounds with high metabolic stability tend to have longer half-lives and may be more prone to accumulation. bioivt.com

The metabolites formed can also have different physicochemical properties than the parent compound. For instance, the introduction of polar functional groups like hydroxyl groups typically increases the water solubility of a compound, facilitating its renal excretion. nih.gov Understanding the metabolic pathways of this compound derivatives is therefore critical for predicting their pharmacokinetic behavior in vivo and for assessing the potential for the formation of active or reactive metabolites.

Advanced Analytical Characterization Techniques for 1 Propyl 1h Indazol 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Propyl-1H-indazol-3-amine, ¹H and ¹³C NMR are fundamental for confirming the presence and arrangement of the propyl group and the indazole core.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the N-propyl group and the aromatic protons of the indazole ring system.

The N-propyl group typically displays three sets of signals:

A triplet for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons.

A multiplet (often a sextet) for the central methylene (CH₂) protons, coupled to both the methyl and the N-adjacent methylene protons.

A triplet for the methylene (CH₂) protons directly attached to the indazole nitrogen, coupled to the central methylene protons.

The aromatic region will show complex multiplets corresponding to the four protons on the benzene (B151609) portion of the indazole ring. The chemical shifts of these protons are influenced by the electronic effects of the fused pyrazole (B372694) ring and the amino group at the 3-position. Based on data from structurally similar N-propyl indazole derivatives, the expected chemical shifts can be predicted. nih.govbeilstein-journals.org For instance, in recently synthesized 1H-indazole-3-amine derivatives, aromatic protons typically appear in the δ 6–8 ppm range, while hydrogens on acetamide (B32628) linkers are found around δ 3–4 ppm. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indazole Aromatic-H | 7.0 - 8.0 | Multiplet (m) | - |

| NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | - |

| N-CH₂ -CH₂-CH₃ | 3.9 - 4.2 | Triplet (t) | ~7.0 |

| N-CH₂-CH₂ -CH₃ | 1.8 - 2.0 | Sextet (sxt) | ~7.2 |

| N-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | ~7.4 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The spectrum would show three signals in the aliphatic region corresponding to the three carbons of the propyl group. The aromatic region would display signals for the carbons of the indazole core. The chemical shifts are influenced by hybridization and the electronic environment. The carbon atom attached to the nitrogen (N-CH₂) will be the most downfield of the propyl carbons. For the indazole system, the C3 carbon bearing the amine group and the bridgehead carbons will have characteristic chemical shifts. Studies on N-substituted indazoles show that the chemical shift of the carbon in 1H tautomers appears around 132-133 ppm. jmchemsci.com Data from related compounds like N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide show the propyl carbons at approximately δ 50.7, 23.5, and 11.2 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Indazole) | 150 - 160 |

| Aromatic/Indazole Carbons | 110 - 142 |

| N-C H₂-CH₂-CH₃ | 45 - 55 |

| N-CH₂-C H₂-CH₃ | 22 - 26 |

| N-CH₂-CH₂-C H₃ | 10 - 12 |

While ¹H and ¹³C NMR are standard, advanced NMR techniques targeting other nuclei like nitrogen can provide further structural insights, particularly for heterocyclic compounds like indazoles. ipb.ptresearchgate.net Indazoles can exist in different tautomeric forms (1H and 2H), and nitrogen NMR is a powerful tool for their identification. jmchemsci.comaustinpublishinggroup.com

¹⁵N NMR spectroscopy, although less sensitive than ¹H NMR, offers a wide chemical shift range and provides direct information about the electronic environment of the nitrogen atoms. For this compound, ¹⁵N NMR could definitively confirm the N1-alkylation by analyzing the chemical shifts of the two nitrogen atoms in the pyrazole ring and the exocyclic amino nitrogen. Two-dimensional correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) correlating ¹H and ¹⁵N nuclei can further solidify the assignment of the N-propyl group to the N1 position of the indazole ring. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, which is a definitive piece of evidence for its identity. For this compound (C₁₀H₁₃N₃), HR-MS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated mass for the protonated molecule, [M+H]⁺ (C₁₀H₁₄N₃⁺), is 176.1233. HR-MS analysis of similar indazole derivatives routinely confirms their calculated formulas with high accuracy. nih.govrsc.org

Table 3: HR-MS Data for this compound

| Ion | Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₄N₃⁺ | 176.1233 |

| [M+Na]⁺ | C₁₀H₁₃N₃Na⁺ | 198.1053 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for identifying and quantifying volatile and semi-volatile compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M⁺) peak and a series of fragment ion peaks that constitute a unique fingerprint for the compound. The fragmentation pattern for this compound under EI would likely involve the following characteristic cleavages:

α-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the propyl group to yield a stable fragment ion.

Loss of the propyl group: Cleavage of the N-propyl bond, resulting in a fragment corresponding to the 1H-indazol-3-amine cation.

Ring fragmentation: Cleavage of the indazole ring system.

Analysis of the parent compound, 1H-indazol-3-amine, shows a prominent molecular ion peak at m/z 133 and a significant fragment at m/z 104. nih.gov For this compound, the molecular ion would be at m/z 175. The fragmentation pattern would be crucial for distinguishing it from other isomers. The fragmentation pathways of N-alkyl indazoles used as synthetic cannabinoids have been well-studied and provide a basis for predicting the fragmentation of this compound. nih.govresearchgate.net

Table 4: Predicted Key Fragments in the EI-MS of this compound

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 175 | [M]⁺ | Molecular Ion |

| 146 | [M-C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 133 | [M-C₃H₆]⁺ | Cleavage with H-rearrangement |

| 132 | [M-C₃H₇]⁺ | Loss of propyl radical |

| 104 | [C₇H₄N]⁺ | Fragmentation of the indazole ring |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS analysis of this compound, the compound is first separated from a mixture on a chromatographic column. Subsequently, the eluted compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for indazole derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound (molar mass: 175.23 g/mol ), the expected m/z value for the protonated molecule would be approximately 176.24. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are invaluable for confirming the elemental composition of the molecule.

Table 1: Illustrative LC-MS Parameters for this compound

| Parameter | Value |

| LC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 70 V |

| Mass Range (m/z) | 50 - 500 |

| Expected [M+H]⁺ | ~176.2 |

This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum displays these absorptions as bands, with the position, intensity, and shape of these bands providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the propyl group and the aromatic ring, C=N and C=C stretching vibrations of the indazole ring system, and N-H bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400 - 3250 | Two bands characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Stretching of C-H bonds in the propyl group |

| C=N and C=C Stretch (Ring) | 1650 - 1500 | Vibrations of the indazole ring system |

| N-H Bend (Amine) | 1650 - 1580 | Bending vibration of the primary amine |

| C-N Stretch | 1335 - 1250 | Stretching of the C-N bond |

This data is representative and based on typical functional group absorption regions.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the indazole ring system in this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption maxima corresponding to the π → π* transitions of the aromatic indazole system. The position and intensity of these bands can be influenced by the substitution on the ring.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Ethanol | ~240, ~290 | To be determined | π → π* |

These values are estimations based on the UV-Vis spectra of similar 3-aminoindazole compounds.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reverse-phase HPLC method is typically employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| System | Shimadzu LC-20A or equivalent |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Expected Retention Time | Dependent on exact conditions, but would be a single major peak for a pure sample |

This is an exemplary method; optimization may be required.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more rapid and efficient assessment of its purity.

Table 5: Illustrative UPLC Conditions for High-Throughput Analysis

| Parameter | Value |

| System | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Rapid gradient from 10% to 90% B in 2 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV (PDA) or Mass Spectrometry |

| Temperature | 40 °C |

This is a generic UPLC method and would require validation for specific applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Propyl-1H-indazol-3-amine, and what are their comparative advantages?

- Methodological Answer : A common approach involves coupling reactions using cesium carbonate and copper(I) bromide as catalysts, as demonstrated in the synthesis of structurally related N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (e.g., refluxing in DMSO at 35°C for 48 hours) . Alternative methods include condensation of propenones with hydrazine derivatives under acidic conditions, yielding pyrazoline intermediates that can be further functionalized . Copper-catalyzed methods typically offer higher regioselectivity, while condensation routes may prioritize scalability.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Multi-technique validation is essential:

- ^1H/^13C NMR : To confirm substituent positions (e.g., propyl at N1 and amine at C3) via chemical shifts (e.g., δ 1.0–1.5 ppm for propyl CH₃ groups) .

- HRMS (ESI) : To verify molecular weight (e.g., m/z 190.1342 for C₁₀H₁₄N₃) and rule out impurities .

- Melting Point Analysis : To assess purity (e.g., 104–107°C for analogous compounds) .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) followed by HPLC with UV detection (λ = 254 nm) ensures ≥95% purity . Contaminants such as unreacted precursors or regioisomers can be identified via TLC (Rf comparison) .

Advanced Research Questions

Q. What structural modifications to this compound enhance its bioactivity, and how are these optimized?

- Methodological Answer : SAR studies suggest:

- N1-Substituents : Propyl groups improve lipophilicity (logP ~2.5) compared to methyl analogs, enhancing membrane permeability .

- C3-Amines : Acylation (e.g., with acetyl groups) or alkylation (e.g., benzyl) can modulate target affinity, as seen in cholinesterase inhibitors .

- Advanced Optimization : Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations guide rational design .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Enzyme Assays : Standardize substrate concentrations (e.g., 0.1 mM ATP for kinase assays) and control for off-target effects using knockout models .

- Cell-Based Studies : Address solubility issues via co-solvents (e.g., 0.1% DMSO) and validate cytotoxicity (e.g., MTT assay) to distinguish specific activity .

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify trends .

Q. What catalytic systems improve the yield of this compound under mild conditions?

- Methodological Answer : Palladium/copper bimetallic systems (e.g., Pd(OAc)₂/CuI) in DMF at 60°C achieve >80% yield via Ullman-type coupling, reducing side reactions compared to thermal methods . Solvent screening (e.g., DMSO vs. THF) and microwave-assisted synthesis (100 W, 15 min) further optimize efficiency .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and catalyst purity to minimize batch variability .

- Data Transparency : Report negative results (e.g., failed coupling attempts) to guide troubleshooting .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., iodinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。